

Amino-PEG12-alcohol chemical properties

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Compound of Interest

Compound Name: Amino-PEG12-alcohol

Cat. No.: B1664895

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Core Chemical and Physical Properties

Amino-PEG12-alcohol is a polyethylene glycol (PEG) derivative that features a primary amine (-NH2) group on one end and a hydroxyl (-OH) group on the other, separated by a 12-unit ethylene glycol chain.[1][2] This structure provides a flexible, hydrophilic spacer that is valuable in numerous biological applications.[3][4] The dual functionalities allow for sequential and specific chemical modifications.[1]

Data Presentation: Physical and Chemical Characteristics

The fundamental properties of Amino-PEG12-alcohol are summarized below.

Property	Value	References
Chemical Formula	C24H51NO12	
Molecular Weight	545.67 g/mol	
CAS Number	933789-97-0, 1345681-71-1	
Appearance	Solid or viscous liquid	
Purity	≥95% - 98%	
IUPAC Name	35-amino- 3,6,9,12,15,18,21,24,27,30,33- undecaoxapentatriacontan-1-ol	



Data Presentation: Solubility

The hydrophilic PEG spacer enhances the molecule's solubility in aqueous solutions and a variety of organic solvents.

Solvent	Solubility	References
Water	Soluble	
Dimethyl sulfoxide (DMSO)	Soluble	-
Dimethylformamide (DMF)	Soluble	-
Dichloromethane (DCM)	Soluble	

Data Presentation: Stability and Storage

Proper handling and storage are critical to maintain the reactivity and integrity of the compound.

Condition	Recommendation	References
Long-term Storage	-20°C	_
Short-term Storage	0 - 4°C (days to weeks)	
Shelf Life	>2 years (if stored properly)	_
Handling	Keep in a dry, dark environment. Use anhydrous solvents for reactions.	
Incompatible Materials	Strong acids/alkalis, strong oxidizing/reducing agents.	

Reactivity and Applications

The utility of Amino-PEG12-alcohol stems from its bifunctional nature.

• Primary Amine (-NH2) Group: This group is nucleophilic and readily reacts with electrophiles. It is commonly used for conjugation to molecules containing carboxylic acids (often activated



as N-hydroxysuccinimide [NHS] esters), aldehydes, and ketones. This reaction forms stable amide bonds.

 Hydroxyl (-OH) Group: The terminal alcohol provides a secondary site for further derivatization or can be replaced with other functional groups.

This dual reactivity makes it a valuable linker in several advanced applications:

- Bioconjugation: Used to link biomolecules together, such as in the development of antibodydrug conjugates (ADCs).
- Drug Delivery: The PEG chain enhances the solubility and circulation time of conjugated drugs and can reduce immunogenicity. It is a key component in creating PEGylated nanoparticles for targeted therapy.
- PROTACs Synthesis: Serves as a PEG-based linker for creating Proteolysis Targeting Chimeras (PROTACs).
- Surface Modification: Modifies the surface of materials and nanoparticles to improve biocompatibility and reduce non-specific protein binding.

Experimental Protocols

Below is a standard protocol for the conjugation of a protein (or other amine-containing molecule) to a carboxylated surface or molecule using **Amino-PEG12-alcohol** as a linker, which first involves activating the hydroxyl end and then reacting the amine end. A more common and direct use, however, is reacting the amine group. The protocol below details the conjugation of the amine group of **Amino-PEG12-alcohol** to a carboxylic acid via EDC/NHS chemistry.

Protocol: Conjugation of a Carboxylic Acid to Amino-PEG12-alcohol via EDC/NHS Chemistry

Objective: To covalently link a molecule containing a carboxylic acid (-COOH) to the primary amine of **Amino-PEG12-alcohol**, forming a stable amide bond.

Materials:



- Molecule with a terminal carboxylic acid (Molecule-COOH)
- Amino-PEG12-alcohol
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH 7.0-8.0. Avoid aminecontaining buffers like Tris.
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Quenching solution (e.g., 1M Tris-HCl, pH 8.0 or hydroxylamine)
- Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

- Preparation of Reagents:
 - Allow the vial of Amino-PEG12-alcohol to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the Molecule-COOH in a minimal amount of DMF or DMSO before diluting it into the aqueous reaction buffer. The final concentration of the organic solvent should not exceed 10%.
 - Dissolve Amino-PEG12-alcohol in the reaction buffer.
- Activation of Carboxylic Acid:
 - To the solution of Molecule-COOH, add a 1.5 to 5-fold molar excess of both EDC and NHS.
 - Incubate the mixture for 15-30 minutes at room temperature to generate the reactive NHS ester intermediate.



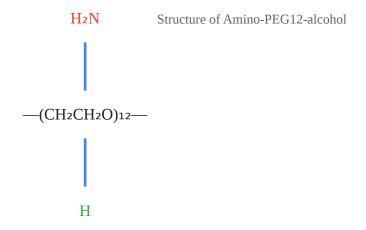
• Conjugation Reaction:

- Immediately add the activated Molecule-COOH solution to the Amino-PEG12-alcohol solution. A 10- to 20-fold molar excess of the activated molecule relative to the PEG linker is often used to ensure efficient labeling.
- Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.
 Reaction progress can be monitored by techniques like TLC or LC-MS.
- Quenching the Reaction:
 - Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters and stop the reaction.
- Purification of the Conjugate:
 - Remove unreacted reagents and byproducts using dialysis or size-exclusion chromatography.
- Characterization and Storage:
 - Confirm the successful conjugation using analytical techniques such as MALDI-TOF mass spectrometry or HPLC.
 - Store the final purified conjugate under conditions optimal for the specific molecule, typically at 4°C for short-term or -20°C/-80°C for long-term storage.

Mandatory Visualizations

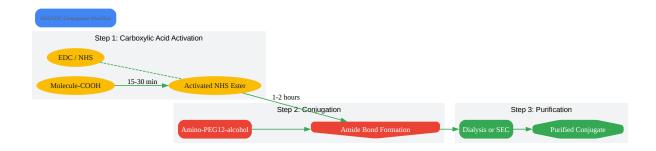
The following diagrams illustrate the structure, experimental workflow, and logical applications of **Amino-PEG12-alcohol**.





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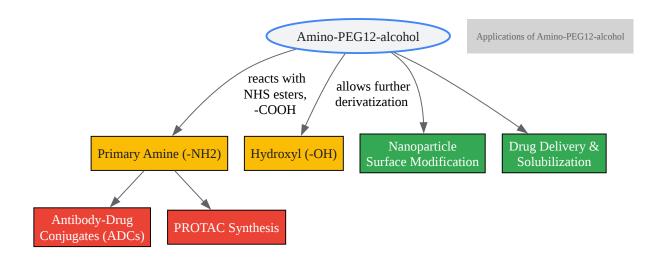
Caption: Chemical Structure of Amino-PEG12-alcohol.



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Caption: Workflow for EDC/NHS-mediated conjugation.





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Caption: Applications derived from the bifunctional nature of the linker.

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